n2-Methyl-2'-deoxyguanosine
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Overview
Description
N2-Methyl-2’-deoxyguanosine is a modified nucleoside that occurs at specific locations in many transfer ribonucleic acids (tRNAs). It is a derivative of 2’-deoxyguanosine, where a methyl group is attached to the nitrogen atom at the second position of the guanine base. This modification plays a crucial role in various biological processes, including DNA replication and repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
N2-Methyl-2’-deoxyguanosine can be synthesized through the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine . The reaction typically involves the use of formaldehyde as a methylating agent under controlled conditions to ensure the selective methylation of the guanine base.
Industrial Production Methods
. These suppliers provide the compound in different quantities and purities, suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N2-Methyl-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the methyl group or other parts of the molecule.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N2-Methyl-2’-deoxyguanosine include formaldehyde for methylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from the reactions of N2-Methyl-2’-deoxyguanosine include various methylated and oxidized derivatives. These products are often used in studies related to DNA damage and repair mechanisms .
Scientific Research Applications
N2-Methyl-2’-deoxyguanosine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of methylation on nucleosides and nucleotides.
Mechanism of Action
N2-Methyl-2’-deoxyguanosine exerts its effects primarily through the methylation of the guanine base in DNA. This methylation can lead to miscoding during DNA replication, resulting in mutations. The compound is also involved in DNA repair mechanisms, where it serves as a substrate for various DNA polymerases and repair enzymes . The molecular targets and pathways involved include the catalytic efficiency and fidelity of DNA polymerases, as well as the repair pathways that address alkylation damage .
Comparison with Similar Compounds
Similar Compounds
- N2-Ethyl-2’-deoxyguanosine
- N6-Methyl-2’-deoxyadenosine
- 5-Methylcytidine
- 1-Methyladenosine
- 7-Methylguanosine
- 2’-Deoxyadenosine monohydrate
- 2’-Deoxyguanosine monohydrate
- 2’-Deoxycytidine
- 2’-Deoxyinosine
Uniqueness
N2-Methyl-2’-deoxyguanosine is unique due to its specific methylation at the nitrogen atom of the guanine base. This modification significantly impacts the compound’s chemical properties and biological functions, making it a valuable tool for studying DNA methylation and its effects on genetic stability and mutagenesis .
Properties
Molecular Formula |
C11H15N5O4 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15,19)/t5-,6+,7+/m0/s1 |
InChI Key |
XEZUVZDXOQPEKT-RRKCRQDMSA-N |
Isomeric SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
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